2-Cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds feature ring structures containing at least one atom other than carbon, such as nitrogen. The presence of the triazolo[1,5-a]pyrimidine moiety suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research. The compound has a molecular formula of C20H26N8 and a molecular weight of 378.5 g/mol .
The synthesis of 2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidine typically involves multiple steps. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation .
For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. Techniques such as continuous flow reactors can provide better control over reaction conditions and scalability. Automated synthesis platforms can improve reproducibility and efficiency .
The molecular structure of 2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidine can be described using various chemical identifiers:
| Property | Data |
|---|---|
| Molecular Formula | C20H26N8 |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | 7-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
| InChI | InChI=1S/C20H26N8/c1-12-14(3)23... |
| InChI Key | BHLHRRILAOCGMP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C)C5CC5)C |
These identifiers provide a comprehensive view of the compound's structural characteristics .
2-Cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidine can undergo various chemical reactions:
The physical properties include:
Key chemical properties include:
The purity is usually around 95%, and the exact mass is approximately 378.228 g/mol .
The compound is primarily utilized in scientific research settings. Its potential applications include:
Given its complex structure and potential biological activity, this compound represents a valuable asset for ongoing research in pharmacology and medicinal chemistry .
CAS No.: 101-87-1
CAS No.: 18810-58-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1